B1574991 TAG-1 A2

TAG-1 A2

Cat. No.: B1574991
Attention: For research use only. Not for human or veterinary use.
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Description

TAG-1 A2 is a synthetic 9-amino acid peptide with the sequence SLGWLFLLL, corresponding to residues 78-86 of the human TAG-1 protein . This peptide is an HLA-A2 restricted antigen, making it a critical tool for immunology and cancer research, particularly in the study of antigen-presenting cells and T-cell-mediated immune responses . Researchers utilize this compound to investigate immune recognition, develop and evaluate cancer immunotherapy approaches, including adoptive T-cell therapies and cancer vaccine development . The product is supplied with high purity and is strictly for research purposes. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Properties

sequence

SLGWLFLLL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Molecular Identification and Classification Within the Tag 1 and A2 Family Research Domain

Phospholipase A2 (PLA2) Family Members

Subclassification of PLA2 Enzymes (e.g., sPLA2, cPLA2, iPLA2)

Phospholipase A2 (PLA2) enzymes constitute a superfamily of lipolytic enzymes that hydrolyze the ester bond at the sn-2 position of phospholipids (B1166683), releasing free fatty acids and lysophospholipids. nih.govmdpi.com This hydrolysis is a crucial step in the biosynthesis of various lipid mediators, including eicosanoids. nih.govmdpi.com The PLA2 superfamily is broadly categorized into several major families based on their structure, localization, substrate specificity, and physiological roles. nih.gov The most widely studied and critical subfamilies include secreted PLA2s (sPLA2), cytosolic PLA2s (cPLA2), and calcium-independent PLA2s (iPLA2). nih.govescholarship.orgmdpi.combalsinde.org

Secreted PLA2s (sPLA2) : These are typically low molecular weight (13-18 kDa) enzymes that are calcium-dependent and contain disulfide bonds. nih.gov sPLA2s are found extracellularly and act on membrane lipids. escholarship.org There are 11 mammalian isoforms of sPLA2, each with different localizations and specific properties, involved in a wide spectrum of biological processes, including inflammation. mdpi.com

Cytosolic PLA2s (cPLA2) : Belonging to Group IV of the PLA2 family, cPLA2s are intracellular enzymes with molecular weights ranging from 85 to 114 kDa. nih.gov They are calcium-dependent and exhibit high specificity for phospholipids containing arachidonic acid (AA) at the sn-2 position. nih.govbalsinde.org cPLA2α (Group IVA PLA2) is considered a major enzyme mediating AA mobilization in stimulated cells, thereby stimulating eicosanoid synthesis. mdpi.combalsinde.org

Calcium-independent PLA2s (iPLA2) : Also known as Group VI PLA2 enzymes, iPLA2s are characterized by their calcium-independent activity. nih.govescholarship.org These enzymes are widely distributed throughout human tissues and play a key role in membrane remodeling. escholarship.org iPLA2 activity is regulated by ATP binding, caspase cleavage, calmodulin inhibition, and membrane allosteric regulation, and it is the only PLA2 believed to be regulated by ATP. escholarship.org

Domain Architecture of Key PLA2 Isoforms

The functional diversity of PLA2 enzymes is reflected in their distinct domain architectures:

sPLA2s : These enzymes typically possess a conserved catalytic histidine residue and a calcium-binding loop, essential for their activity. Their small size and disulfide bond network contribute to their stability in the extracellular environment. nih.gov

cPLA2s : A defining feature of cPLA2s, particularly cPLA2α, is the presence of a C2 domain at its N-terminus. This C2 domain is responsible for calcium-dependent phospholipid binding and membrane translocation, allowing the enzyme to access its substrate. mdpi.com The catalytic domain is located in the C-terminal region.

iPLA2s : Unlike cPLA2s, iPLA2s lack the C2 domain. mdpi.com Group VIA iPLA2 (iPLA2β or PNPLA9) is a serine-based enzyme, and its activity is calcium-independent and less specific to arachidonic acid-containing phospholipids compared to cPLA2α. mdpi.comescholarship.org Some iPLA2 family members, like cPLA2γ, possess a lipase (B570770) consensus sequence but lack the C2 domain. mdpi.com

Thromboxane (B8750289) A2 (TxA2)

Thromboxane A2 (TxA2) is an eicosanoid, a lipid mediator with potent prothrombotic and vasoconstrictive properties. wikipedia.orgnih.govnih.gov It plays a critical role in hemostasis by stimulating platelet activation and aggregation. wikipedia.orgnih.gov TxA2 is highly unstable in aqueous solutions, with a half-life of approximately 30 seconds, and rapidly hydrolyzes to its biologically inactive metabolite, thromboxane B2 (TxB2). wikipedia.orghmdb.camdpi.com Due to its short half-life, TxA2 primarily functions as an autocrine or paracrine mediator in the immediate vicinity of its production. wikipedia.org

Precursor Molecules and Metabolic Derivatives of TxA2

The biosynthesis of TxA2 is a multi-step enzymatic process initiated from membrane phospholipids:

Precursor Molecules :

Arachidonic Acid (AA) : TxA2 is an arachidonic acid derivative. nih.govmdpi.commedchemexpress.com Arachidonic acid is an essential fatty acid released from membrane phospholipids by the action of PLA2 enzymes. nih.govnih.govmdpi.comlipidmaps.org

Prostaglandin (B15479496) H2 (PGH2) : Once released, arachidonic acid is metabolized by cyclooxygenase (COX-1 and/or COX-2) enzymes to generate prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). mdpi.comwikipedia.org PGH2 serves as the direct precursor for TxA2. wikipedia.orgmdpi.comwikipedia.org

Metabolic Derivatives :

Thromboxane B2 (TxB2) : TxA2 is very unstable and spontaneously hydrolyzes to the stable and biologically inactive thromboxane B2 (TxB2). wikipedia.orghmdb.camdpi.comwikiwand.com TxB2 is often used as a marker for TxA2 activity due to the latter's short half-life. mdpi.com

Receptor Systems Associated with TxA2 Signaling (e.g., TP Receptors)

The biological actions of TxA2 are mediated by its specific cell surface receptor, known as the thromboxane A2 receptor (TP receptor or TBXA2R). wikipedia.orgnih.govnih.govuniprot.orguniprot.orggenscript.com

TP Receptors : The TP receptor is a typical G protein-coupled receptor (GPCR) with seven transmembrane segments. wikipedia.orgnih.govgenscript.com It is widely expressed in various tissues and cells, including platelets, vascular smooth muscle cells, endothelial cells, lungs, kidneys, heart, thymus, and spleen. nih.govgenscript.com

Isoforms (TPα and TPβ) : In humans, two highly related TP receptor splice variants, TPα and TPβ, have been cloned. wikipedia.orgnih.govgenscript.com These isoforms arise from differential mRNA splicing and differ in their mechanisms and kinetics of desensitization and internalization. genscript.com While both isoforms are expressed in most tissues, only the TPα form is found in platelets. nih.gov

Signaling Mechanism : Upon binding of TxA2 to the TP receptor, a G protein-mediated signaling cascade is initiated. The TP receptors are primarily linked via the Gq/G11 class of G proteins to phospholipase C (PLC). genscript.comresearchgate.net Activation of PLC leads to the hydrolysis of phosphoinositides, generating inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). genscript.com IP3 causes an increase in cytoplasmic free calcium, and DAG activates protein kinase C (PKC), ultimately leading to cellular responses such as platelet activation, platelet shape change, degranulation, aggregation, and vasoconstriction of smooth muscle cells. wikipedia.orgnih.govgenscript.com TP receptors can also couple with other G proteins, including G12, G13, Gi, Gs, and Gh, and activate adenylyl cyclase. uniprot.orgresearchgate.net

Eph Receptor A2 (EphA2)

Eph Receptor A2 (EphA2), also known as epithelial cell kinase (Eck), is a member of the Eph family of receptor tyrosine kinases (RTKs). ecmbio.comatlasgeneticsoncology.orgresearchgate.net Eph receptors are the largest family of RTKs and play crucial roles in various biological processes, including cell positioning, morphogenesis, neuronal development, and cancer progression. ecmbio.comatlasgeneticsoncology.orgresearchgate.netmdpi.comresearchgate.net EphA2 preferentially binds to its membrane-bound ligand, ephrin A1 (EFNA1), initiating bidirectional signaling pathways. ecmbio.comatlasgeneticsoncology.orgresearchgate.net

Tyrosine Kinase Domain and Extracellular Ligand-Binding Regions of EphA2

EphA2 is a transmembrane glycoprotein (B1211001) with distinct extracellular and intracellular domains, each vital for its function. atlasgeneticsoncology.org

Extracellular Ligand-Binding Regions : The extracellular region of EphA2 mediates ligand binding and is glycosylated. atlasgeneticsoncology.org It consists of several key domains:

Ligand Binding Domain (LBD) : Located at the N-terminal-most region, this globular domain contains immunoglobulin-like motifs and is both necessary and sufficient for ephrin-binding. ecmbio.comatlasgeneticsoncology.orgmdpi.comresearchgate.net

Cysteine-Rich Domain (CRD) : Following the LBD, this domain contains an epidermal growth factor-like motif. ecmbio.comatlasgeneticsoncology.orgmdpi.comresearchgate.net

Fibronectin Type-III Repeats (FN1 and FN2) : Two fibronectin-III like domains are present after the cysteine-rich region. ecmbio.comatlasgeneticsoncology.orgmdpi.comresearchgate.net

Tyrosine Kinase Domain : The intracellular region of EphA2 contains the signaling components, including an intrinsic tyrosine kinase domain (KD). atlasgeneticsoncology.orgmdpi.comresearchgate.net

Intracellular Region Components : Besides the kinase domain, the intracellular region also comprises a juxtamembrane (JM) region, a sterile alpha motif (SAM) domain, and a PDZ (Postsynaptic density protein, Disks large, Zona occludens)-binding motif at the C-terminal end. atlasgeneticsoncology.orgmdpi.comresearchgate.net

Kinase Activity : The tyrosine kinase domain and juxtamembrane region contain tyrosine residues. atlasgeneticsoncology.org Upon ligand binding (e.g., ephrin-A1), EphA2 undergoes autophosphorylation of these tyrosine residues, activating its intrinsic tyrosine kinase activity and initiating canonical signaling pathways. atlasgeneticsoncology.orgresearchgate.netresearchgate.net Phosphorylation of specific tyrosine residues, such as Y735 and Y772, creates docking sites for interaction with signaling proteins containing SH2/SH3 domains. researchgate.net The SAM and PDZ domains mediate protein-protein interactions. atlasgeneticsoncology.orgresearchgate.net

Compound Names and PubChem CIDs

Biosynthetic and Metabolic Pathways Involving Tag and A2 Family Molecules

Triacylglycerol (TAG) Biosynthesis Pathways

Triacylglycerols are the primary form of energy storage in eukaryotes. nih.gov Their synthesis is vital for processes such as the absorption of dietary fats and the formation of a protective water barrier in the skin. nih.gov The biosynthesis of these neutral lipids occurs through several key pathways, predominantly in the endoplasmic reticulum, but also in mitochondria and peroxisomes. nih.gov

The most prominent route for TAG synthesis in the majority of mammalian tissues is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway. libretexts.orgresearchgate.net This pathway accounts for over 90% of TAG production in the liver. libretexts.org The process begins with the glycerol-3-phosphate (G3P) backbone, which can be derived from glycolysis via the reduction of dihydroxyacetone phosphate (B84403) (DHAP) or from the phosphorylation of glycerol (B35011), primarily in the liver. youtube.comresearchgate.net

The synthesis proceeds through a series of acylation steps:

Formation of Lysophosphatidic Acid (LPA): The first fatty acid is attached to the sn-1 position of G3P. This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT). nih.govnih.gov

Formation of Phosphatidic Acid (PA): A second fatty acid is added to the sn-2 position of LPA by the enzyme 1-acylglycerol-3-phosphate acyltransferase (AGPAT). nih.govnih.gov

Formation of Diacylglycerol (DAG): The phosphate group is removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), also known as lipin, yielding diacylglycerol. nih.govresearchgate.net

Formation of Triacylglycerol (TAG): The final step involves the esterification of a third fatty acid to the DAG molecule, a reaction catalyzed by diacylglycerol acyltransferase (DGAT). nih.govresearchgate.net

This pathway is fundamental for the synthesis of glycerolipids, as the intermediate phosphatidic acid is a precursor for both TAG and various phospholipids (B1166683). nih.govnih.gov

While the G3P pathway is dominant in most tissues, the monoacylglycerol (MAG) pathway plays a crucial role in the intestines, particularly in enterocytes, for the resynthesis of TAGs from digested dietary fats. libretexts.orgnih.gov In the gut, dietary TAGs are hydrolyzed into free fatty acids and 2-monoacylglycerol (2-MG). nih.gov These components are then absorbed by intestinal cells.

The MAG pathway involves the following steps:

Formation of Diacylglycerol (DAG): Monoacylglycerol acyltransferase (MGAT) catalyzes the acylation of monoacylglycerol to form diacylglycerol. bmbreports.orgcreative-proteomics.com

Formation of Triacylglycerol (TAG): Subsequently, diacylglycerol acyltransferase (DGAT) adds a second fatty acyl-CoA to produce triacylglycerol. bmbreports.org

This pathway is responsible for approximately 75% of TAG synthesis in the small intestine. nih.govresearchgate.net MGAT activity is also present in the liver, where isoforms like MGAT2 contribute to hepatic TAG synthesis and secretion. nih.govnih.gov

The assembly of TAG molecules is orchestrated by a series of acyltransferase enzymes, each with a specific role in adding fatty acyl chains to the glycerol backbone.

EnzymeFull NameAbbreviationFunctionPathway
Glycerol-3-phosphate acyltransferase Glycerol-3-phosphate acyltransferaseGPATCatalyzes the first, rate-limiting step in the G3P pathway, acylating glycerol-3-phosphate to form lysophosphatidic acid. nih.govnih.govG3P Pathway
1-acylglycerol-3-phosphate acyltransferase 1-acylglycerol-3-phosphate acyltransferaseAGPATAdds a second acyl group to lysophosphatidic acid to produce phosphatidic acid. nih.govnih.govG3P Pathway
Diacylglycerol acyltransferase Diacylglycerol acyltransferaseDGATCatalyzes the final, committed step in TAG synthesis, converting diacylglycerol to triacylglycerol. nih.govnih.govG3P & MAG Pathways
Monoacylglycerol acyltransferase Monoacylglycerol acyltransferaseMGATCatalyzes the acylation of monoacylglycerol to form diacylglycerol, primarily in the intestine. nih.govbmbreports.orgMAG Pathway

These enzymes are critical regulators of lipid homeostasis. For instance, DGAT enzymes (DGAT1 and DGAT2) are considered key targets for managing metabolic diseases due to their central role in the final stage of TAG synthesis. libretexts.orgnih.gov

Beyond the canonical G3P and MAG pathways, cells can accumulate TAGs through alternative, acyl-CoA-independent mechanisms. These pathways are particularly important in plants but also occur in other eukaryotes.

Phospholipid:diacylglycerol acyltransferase (PDAT) Pathway: This enzyme transfers a fatty acid directly from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to a DAG molecule to form TAG. researchgate.netresearchgate.net This is significant because fatty acids are often modified (e.g., desaturated) while part of PC, allowing for the incorporation of these modified fatty acids into TAG. nih.gov

Diacylglycerol Transacylase (DGTA) Pathway: This pathway involves the transesterification of two DAG molecules. One DAG molecule donates an acyl group to the other, resulting in one molecule of TAG and one of MAG. researchgate.net

TMEM68/TMX1 Pathway: Recent research has identified an alternative pathway involving transmembrane protein 68 (TMEM68), which functions as a diacylglycerol O-acyltransferase. jofem.org This process is inhibited by thioredoxin-related transmembrane protein 1 (TMX1) and provides a distinct mechanism for cell-autonomous TAG synthesis. jofem.orgjofem.org

These alternative routes provide metabolic flexibility and play roles in determining the final fatty acid composition of stored oils. researchgate.netnih.gov

Eicosanoid Biosynthesis and Phospholipase A2 Activity

Eicosanoids are a family of potent signaling molecules, including prostaglandins (B1171923), leukotrienes, and thromboxanes, that regulate a wide array of physiological and pathological processes such as inflammation. qiagen.comnih.gov The biosynthesis of most eicosanoids begins with a common precursor, arachidonic acid. qiagen.com

The critical first step in eicosanoid generation is the release of arachidonic acid from the sn-2 position of membrane phospholipids. researchgate.netpnas.org This hydrolysis is catalyzed by the enzyme phospholipase A2 (PLA2). atsjournals.orgatsjournals.org The PLA2 superfamily of enzymes is diverse, with different isoforms playing distinct roles in cellular signaling. nih.govmdpi.com

Once liberated, free arachidonic acid becomes the substrate for two major enzymatic pathways:

Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin (B15479496) H2, the precursor for other prostaglandins and thromboxanes. qiagen.comnih.gov

Lipoxygenase (LOX) Pathway: Lipoxygenase enzymes convert arachidonic acid into precursors for leukotrienes and lipoxins. qiagen.comnih.gov

The activation of specific PLA2 isoforms is a tightly regulated process, often triggered by cellular stimuli that increase intracellular calcium levels or activate other signaling cascades. nih.govnih.gov By controlling the availability of arachidonic acid, PLA2 acts as a key gatekeeper for the entire eicosanoid signaling network. atsjournals.orgnih.gov

Pathways Leading to Thromboxane (B8750289) A2 Generation

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is synthesized through a multi-step enzymatic cascade originating from membrane phospholipids. mdpi.comnih.gov The process begins with the liberation of arachidonic acid from the cell membrane by the enzyme phospholipase A2. mdpi.comtaylorandfrancis.com Following its release, arachidonic acid is metabolized by either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes to produce the unstable intermediate, prostaglandin H2 (PGH2). mdpi.comwikipedia.orgyoutube.com

The final and key step in the formation of TXA2 is the conversion of PGH2 by the enzyme thromboxane-A synthase. wikipedia.orgyoutube.comwikipedia.org This enzyme is found predominantly in activated platelets. wikipedia.orgyoutube.com The synthesis of TXA2 is a tightly regulated process. For instance, low-dose aspirin irreversibly inhibits the COX-1 enzyme in platelets, thereby blocking the formation of PGH2 and consequently, TXA2. wikipedia.orgwikipedia.org

TXA2 is highly unstable in aqueous solutions, with a very short half-life of about 30 seconds. mdpi.comwikipedia.org It is rapidly hydrated to form the biologically inactive thromboxane B2 (TXB2). mdpi.comwikipedia.org This inactive product, TXB2, is then further metabolized, primarily through dehydrogenation and beta-oxidation, into derivatives like 11-dehydro-TXB2 and 2,3-dinor-TXB2, which are excreted. nih.gov Due to its instability, the levels of these stable metabolites are often measured to indirectly assess TXA2 production in the body. wikipedia.org

Key Molecules in Thromboxane A2 Biosynthesis
MoleculeRoleEnzyme(s) Involved
Arachidonic AcidPrecursorPhospholipase A2 (releases from membrane)
Prostaglandin H2 (PGH2)IntermediateCyclooxygenase (COX-1/COX-2)
Thromboxane A2 (TXA2)Active ProductThromboxane-A Synthase
Thromboxane B2 (TXB2)Inactive MetaboliteSpontaneous hydration

Biogenesis and Trafficking of TAG-1 in Neuronal Systems

Transient Axonal Glycoprotein-1 (TAG-1), also known as Contactin-2, is a neuronal cell adhesion molecule belonging to the immunoglobulin superfamily. nih.govresearchgate.net It is composed of six immunoglobulin-like domains and four fibronectin type III-like repeats. nih.govresearchgate.net TAG-1 is transiently expressed on the surface of specific subsets of neurons during the development of the nervous system and plays a significant role in axonal growth and guidance. nih.govresearchgate.net It is anchored to the neuronal membrane through a glycosylphosphatidylinositol (GPI) linkage. nih.govresearchgate.net

Research has shown that TAG-1 is crucial for the endocytic trafficking and signaling of receptor complexes, such as the semaphorin3A (Sema3A) receptor complex in spinal sensory neurons. nih.govnih.gov The Sema3A receptor is composed of Neuropilin-1 (NRP1), PlexinA4, and the L1 cell adhesion molecule. nih.gov TAG-1 directly interacts with NRP1, modulating its association with other components of the complex. nih.gov

Upon binding of Sema3A, TAG-1 facilitates the separation of NRP1 from L1 intracellularly. nih.govnih.gov NRP1 is then routed to endosomes rich in lipid rafts, where it colocalizes with TAG-1 and PlexinA4, the signaling component of the receptor. nih.gov This intracellular sorting event is essential for initiating the downstream signaling cascade. nih.gov In the absence of TAG-1, NRP1 and L1 fail to separate after endocytosis, the association with PlexinA4 is diminished, and Sema3A signaling is not properly initiated. nih.gov This highlights a critical role for TAG-1 in modulating neuronal responses to guidance cues by controlling the intracellular fate of their receptors. nih.gov

Cellular Processing and Degradation of EphA2 and AnxA2

The cellular levels and activity of proteins are tightly controlled through regulated processing and degradation. The receptor tyrosine kinase EphA2 and the phospholipid-binding protein Annexin (B1180172) A2 are subject to distinct degradative pathways.

EphA2: The EphA2 receptor's stability and function are closely linked to its phosphorylation state and ligand binding. In many cancer cells, EphA2 is overexpressed but unphosphorylated. nih.gov Upon binding by its ligand, such as ephrin-A1, EphA2 becomes activated and phosphorylated. nih.govmdpi.com This ligand-dependent activation triggers the receptor's internalization and subsequent degradation, which serves to suppress signaling pathways that promote tumor cell motility. arvojournals.org This degradation process can be mediated by the ubiquitin-proteasome pathway. mdpi.comresearchgate.net Certain mutations in the EphA2 gene, particularly in its SAM domain, have been shown to induce degradation of the protein through this ubiquitin-mediated pathway, affecting its stability and function. mdpi.com The activity of EphA2 is also negatively regulated by phosphatases, such as low molecular weight protein-tyrosine phosphatase (LMW-PTP), which can dephosphorylate the receptor and influence its stability. mdpi.com

AnxA2: Annexin A2 (AnxA2) often exists and functions as a heterotetramer with a protein called S100A10 (also known as p11). The stability of these two proteins is co-dependent. AnxA2 plays a crucial role in protecting S100A10 from rapid ubiquitin-mediated degradation. mdpi.com Consequently, the depletion of cellular AnxA2 leads to the swift disappearance of S100A10. mdpi.com While AnxA2 shields its binding partner from degradation, AnxA2 itself can be modified by ubiquitination. However, the poly-ubiquitination of AnxA2 does not necessarily target it for proteasomal degradation. mdpi.com Instead, this modification can promote its enrichment in the cytoskeletal fraction of the cell, suggesting a role in regulating its association with F-actin and lipid rafts. mdpi.com In some contexts, such as hepatocellular carcinoma, other proteins like UBAP2 can form a complex with AnxA2 and promote its degradation through ubiquitination. nih.gov

Regulation of EphA2 and AnxA2 Degradation
ProteinPrimary Degradation PathwayKey Regulatory Factors
EphA2Ubiquitin-Proteasome PathwayLigand (ephrin-A1) binding induces internalization and degradation. Mutations can enhance degradation. Phosphatases (e.g., LMW-PTP) regulate phosphorylation state.
AnxA2Context-dependentProtects its binding partner S100A10 from ubiquitin-mediated degradation. Poly-ubiquitination of AnxA2 can alter its cellular localization rather than cause degradation. Other proteins (e.g., UBAP2) can promote its ubiquitination and degradation.

Cellular and Molecular Mechanisms of Action for Tag and A2 Family Molecules

Mechanistic Principles of TAG Storage and Mobilization

Triacylglycerols (TAGs), also known as triglycerides, serve as the primary form of energy storage in eukaryotic cells. These neutral lipids are composed of a glycerol (B35011) backbone esterified with three fatty acid chains. Cells store TAGs predominantly within lipid droplets, dynamic organelles found in the cytoplasm. The storage of TAGs is a highly regulated process, involving the synthesis of fatty acids and their subsequent esterification to glycerol-3-phosphate. When energy is abundant, excess glucose and fatty acids are converted into TAGs for storage.

Mobilization of stored TAGs is crucial during periods of energy demand. This process, known as lipolysis, involves the sequential hydrolysis of the ester bonds by a series of lipases. Adipose triglyceride lipase (B570770) (ATGL) initiates the breakdown by hydrolyzing the first fatty acid from TAGs, yielding diacylglycerols (DAGs). Hormone-sensitive lipase (HSL) then acts on DAGs to produce monoacylglycerols (MAGs). Finally, monoacylglycerol lipase (MAGL) hydrolyzes MAGs to release the last fatty acid and glycerol. The released fatty acids can then be transported to other tissues for β-oxidation to generate ATP, while glycerol can be utilized in gluconeogenesis. This finely tuned balance between TAG synthesis and hydrolysis ensures a steady supply of energy for cellular functions.

Enzyme Kinetics and Catalytic Mechanisms of Phospholipase A2

Phospholipase A2 (PLA2) refers to a class of enzymes that specifically catalyze the hydrolysis of the sn-2 acyl ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid researchgate.netwikipedia.orgsigmaaldrich.com. This enzymatic activity is crucial for various cellular processes, including membrane remodeling, lipid mediator biosynthesis (e.g., eicosanoids from arachidonic acid), and signal transduction researchgate.netwikipedia.org.

The catalytic mechanism of PLA2 involves a conserved His-48/Asp-99/calcium complex within its active site wikipedia.org. This complex facilitates the hydrolysis by polarizing the sn-2 carbonyl oxygen and activating a catalytic water molecule wikipedia.orgnih.gov.

A distinctive characteristic of PLA2 enzymes is their requirement for an aggregated lipid-water interface for optimal catalytic activity, a phenomenon termed interfacial catalysis researchgate.netsigmaaldrich.comnih.gov. Unlike enzymes that act on soluble substrates, PLA2 exhibits significantly enhanced activity when its phospholipid substrates are presented in organized structures such as micelles, vesicles, or biological membranes researchgate.netsigmaaldrich.com.

The mechanism of interfacial catalysis involves the enzyme initially adsorbing onto the lipid interface researchgate.netsigmaaldrich.com. Once bound, the enzyme extracts a single phospholipid molecule from the lipid aggregate and guides it through a "hydrophobic channel" to the active site, where hydrolysis occurs researchgate.net. This process can occur in a "scooting mode," where the enzyme remains tightly associated with the interface, continuously hydrolyzing substrate molecules on the outer monolayer of the target vesicles without significant desorption capes.gov.brnih.gov. This facilitated substrate diffusion from the interfacial binding surface to the catalytic site, rather than an allosteric change in enzyme structure, is key to optimal binding and catalysis nih.gov.

Calcium ions (Ca2+) are an absolute requirement for the catalytic activity of many PLA2 enzymes researchgate.netwikipedia.orgsigmaaldrich.comportlandpress.commybiosource.comebi.ac.uk. The enzyme's activity is critically dependent on the free calcium concentration, with maximal activity often achieved at micromolar Ca2+ levels sigmaaldrich.comportlandpress.com.

The role of calcium is multifaceted; it is essential for both the binding of the substrate and the subsequent catalytic event nih.gov. Within the active site, the calcium ion directly interacts with and polarizes the sn-2 carbonyl oxygen of the phospholipid substrate wikipedia.orgnih.gov. This interaction is crucial for stabilizing the transition state during hydrolysis. Additionally, calcium can coordinate with a catalytic water molecule, contributing to its nucleophilicity wikipedia.org. As the substrate undergoes catalysis, the oxyanion and the sn-3 phosphate (B84403) group of the substrate "clamp" the calcium ion, displacing water molecules from its ligation cage, which further stabilizes the transition-state interaction nih.gov.

EphA2 Receptor Tyrosine Kinase Signaling

EphA2 is a member of the Eph family of receptor tyrosine kinases (RTKs) that plays crucial roles in various cellular processes, including cell adhesion, migration, and proliferation wikipedia.orgrcsb.orgmdpi.comoup.com. Its signaling can be activated through both ligand-dependent and ligand-independent mechanisms rcsb.orgnih.govidrblab.nettandfonline.com.

Ligand-Induced Activation and Autophosphorylation of EphA2

Canonical EphA2 signaling is typically initiated by the binding of its cognate ligands, the ephrin-A proteins, which are anchored to the surface of neighboring cells wikipedia.orgmdpi.comrndsystems.commdpi.commdpi.com. This cell-cell contact-dependent interaction triggers the clustering and dimerization or higher-order oligomerization of EphA2 receptors on the cell surface idrblab.nettandfonline.com. Ligand binding induces conformational changes in the EphA2 receptor, leading to the activation of its intrinsic tyrosine kinase activity mdpi.comptglab.co.jp. This activation results in the autophosphorylation of specific tyrosine residues within the intracellular domain of EphA2, particularly in the juxtamembrane and kinase domains nih.govidrblab.netptglab.co.jpnih.gov. These phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing SH2 domains, thereby propagating downstream signaling cascades ptglab.co.jp. EphrinA1, a common ligand for EphA2, induces EphA2 tyrosine phosphorylation nih.govacrobiosystems.com. Different ligands can stabilize distinct oligomeric assemblies of EphA2, potentially leading to varied signaling properties idrblab.net.

Integration with PI3K/AKT and MAPK Pathways

EphA2 signaling integrates with and modulates several key intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways mdpi.comnih.gov. In canonical, ligand-dependent signaling, EphA2 activation often leads to the recruitment of the p85 subunit of PI3K nih.gov. While the interaction with PI3K is established, the downstream effects on the AKT pathway can be context-dependent, with some studies indicating suppression of AKT activity by canonical EphA2 signaling nih.govtandfonline.com. Similarly, canonical EphA2 signaling has been shown to inhibit the activity of ERK1/ERK2, components of the MAPK pathway tandfonline.commdpi.com. This inhibition can occur through the activation of GTPase-activating proteins (GAPs) or inhibition of Guanine nucleotide exchange factors (GEFs) that regulate small GTPases like Ras.

Beyond canonical signaling, EphA2 can also signal independently of ligand binding, often mediated by phosphorylation at serine 897 (S897) by kinases such as AKT and RSK nih.govidrblab.netnih.gov. This noncanonical signaling is frequently associated with oncogenic processes and can promote cell migration and invasion nih.govidrblab.net. The interplay between ligand-dependent and ligand-independent EphA2 signaling, and their differential effects on pathways like PI3K/AKT and MAPK, contributes to the complex and sometimes contradictory roles of EphA2 in cellular behavior and disease rcsb.orgnih.govtandfonline.com.

Regulation of Cytoskeletal Dynamics by EphA2 Signaling

EphA2 signaling significantly impacts the dynamics of the actin cytoskeleton, influencing cell shape, adhesion, and migration mdpi.comnih.gov. Through interactions with various intracellular proteins, including those involved in Rho and Rac1 GTPase signaling, EphA2 can orchestrate cytoskeletal rearrangements mdpi.com. Ligand-induced EphA2 activation and subsequent downstream signaling can lead to changes in cell morphology, such as cell rounding and retraction, often associated with cell-cell repulsion rndsystems.com. This process involves the modulation of cytoskeletal components and focal adhesions mdpi.comacrobiosystems.com. The ability of EphA2 to interact with cytoskeletal proteins and regulate small GTPases highlights its critical role in controlling cell motility and tissue morphogenesis mdpi.com.

Mechanistic Roles of Annexin (B1180172) A2 in Cellular Processes

Annexin A2 (ANXA2) is a versatile calcium- and phospholipid-binding protein found in various cellular compartments, including the cytoplasm and at the plasma membrane. It can exist as a monomer or form a heterotetrameric complex with the S100A10 protein (p11). Annexin A2 is involved in a wide array of cellular functions, including membrane organization, trafficking, and interactions with the cytoskeleton.

Membrane Binding and Organization by AnxA2

A key function of Annexin A2 is its ability to bind to cellular membranes, primarily in a calcium-dependent manner. Annexin A2 exhibits a high affinity for anionic phospholipids (B1166683), such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The binding of calcium ions to the core domain of Annexin A2 enhances its interaction with these phospholipids on the cytosolic face of the plasma membrane. This membrane binding is crucial for Annexin A2's roles in organizing membrane microdomains and linking the membrane to the actin cytoskeleton. The heterotetrameric form of Annexin A2 (AIIt) also plays a role in organizing lipid rafts and recruiting negatively charged lipids. Annexin A2 can act as a scaffold protein, connecting the actin cytoskeleton to various membrane structures.

Intermolecular Interactions and Complex Formation Involving Tag and A2 Family Molecules

Protein-Lipid Interactions in TAG Metabolism and Storage

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotic cells, residing mainly within lipid droplets. Their metabolism and storage involve a complex interplay between lipids and various proteins. Proteins play critical roles in the synthesis, hydrolysis, and packaging of TAGs. For instance, enzymes such as diacylglycerol acyltransferases (DGATs) are central to TAG synthesis, catalyzing the final step of triacylglycerol formation. These enzymes interact with lipid substrates within the endoplasmic reticulum membrane. wikipedia.org

Lipid droplets (LDs) are dynamic organelles whose formation and maintenance are heavily reliant on specific protein-lipid interactions. Proteins like perilipins (PLINs) coat the surface of lipid droplets, regulating access of lipases to the stored TAGs. wikipedia.org These structural proteins facilitate the controlled release of fatty acids during energy demand or their storage during abundance. The hydrophobic nature of TAGs necessitates their association with proteins to prevent aggregation and ensure proper cellular compartmentalization and accessibility for metabolic enzymes.

Interactions of Phospholipase A2 with Substrates and Regulatory Proteins

Phospholipase A2 (PLA2) refers to a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid (e.g., arachidonic acid) and a lysophospholipid. wikipedia.org This enzymatic activity is crucial for various cellular signaling pathways, particularly in the production of eicosanoids, which are potent inflammatory mediators. wikipedia.org

PLA2 enzymes are amphiphilic and primarily act at the lipid/water interface of phospholipid assemblies, such as micelles or bilayers, rather than on isolated phospholipid molecules. nih.govsigmaaldrich.com This "interfacial activation" mechanism requires the enzyme to adsorb to the substrate surface. nih.govmdpi.com The active site of PLA2 often features a hydrophobic pocket that accommodates the phospholipid substrate, positioning it for hydrolysis. nih.gov Calcium ions are frequently essential cofactors for PLA2 activity, polarizing the sn-2 carbonyl oxygen and enhancing the nucleophilicity of catalytic water molecules. wikipedia.org

Regulatory proteins can modulate PLA2 activity. For example, some annexins, including Annexin (B1180172) A2, have been reported to inhibit phospholipase A2 activity, thereby influencing inflammatory responses. spandidos-publications.com

Ligand-Receptor Interactions of Thromboxane (B8750289) A2

Thromboxane A2 (TXA2) is a potent eicosanoid derived from arachidonic acid, primarily known for its roles in platelet aggregation and vasoconstriction. wikipedia.orgoup.com Its biological effects are mediated through its interaction with a specific G protein-coupled receptor (GPCR) known as the thromboxane receptor (TP), encoded by the TBXA2R gene. wikipedia.org

The interaction between TXA2 and the TP receptor initiates a cascade of intracellular signaling events, typically involving the mobilization of G proteins. wikipedia.org Due to the inherent instability of TXA2, which has a very short half-life, research on TP receptor binding and biological studies often utilize stable TXA2 analogs, such as I-BOP and U46619, which mimic its binding and cell-stimulating potencies. wikipedia.org Structural studies have revealed that the TP receptor features a ligand-binding pocket capped by extracellular loops, stabilized by disulfide bonds, which control ligand access. nih.gov Interactions between the receptor and its ligands, including antagonists, involve specific amino acid residues within the receptor's extracellular domains. nih.govnih.govresearchgate.net

Table 1: Key Ligands and Their Interaction with the Thromboxane Receptor (TP)

Ligand TypeExamplesRelative Efficacy/FunctionNotes
ActivatingThromboxane A2 (TXA2), PGH2High efficacy, stimulate TPTXA2 and PGH2 are highly unstable. wikipedia.org
Stable AgonistsI-BOP, U46619High binding affinity and cell-stimulating potencyUsed in research due to TXA2 instability. wikipedia.org
Partial Agonists20-Hydroxyeicosatetraenoic acid (20-HETE), 8-iso-PGF2 alpha, 8-iso-PGE2Promote platelet responses and blood vessel contractionAct through TP receptor. wikipedia.org
Inhibiting (Antagonists)I-SAP, SQ-29548, S-145, Seratrodast, TerutrobanBind to TP but do not activate it, inhibiting activation by agonistsHave similar affinities to I-BOP. wikipedia.org

EphA2-Ephrin Ligand Interactions and Bidirectional Signaling

EphA2 is a prominent member of the Eph family of receptor tyrosine kinases (RTKs), which play crucial roles in cell-cell communication, particularly in development and disease. mdpi.comtandfonline.com EphA2 primarily binds to ephrin-A class ligands, such as ephrin-A1, -A2, -A3, -A4, and -A5. mdpi.com These interactions typically occur at intercellular junctions, where the membrane-bound EphA2 receptor on one cell interacts with an ephrin ligand on an adjacent cell. mdpi.comembopress.org

A defining characteristic of Eph-ephrin interactions is their capacity for bidirectional signaling. Upon ligand binding, "forward signaling" is initiated in the EphA2-expressing cell, leading to the activation of EphA2's intrinsic tyrosine kinase activity and subsequent autophosphorylation of tyrosine residues. mdpi.commdpi.com This results in the recruitment of various signaling proteins and reorganization of the actin cytoskeleton, influencing processes like cell proliferation, differentiation, migration, and tissue morphogenesis. mdpi.combiologists.com Simultaneously, "reverse signaling" can be initiated in the ephrin-expressing cell, transmitting signals back into the ligand-bearing cell. mdpi.commdpi.com

The binding mechanism for A-class Eph receptors like EphA2 with their ephrin-A ligands is often described as a "lock-and-key" type, involving specific complementary interacting surfaces. embopress.org Dysregulation of EphA2-ephrin signaling is implicated in various pathologies, including cancer, where EphA2 is frequently overexpressed. tandfonline.commdpi.com

Annexin A2 Protein-Protein Interactions within Cellular Compartments

Annexin A2 (AnxA2), also known as Annexin II, is a calcium-dependent phospholipid-binding protein that functions in diverse cellular processes, including membrane organization, exocytosis, endocytosis, and linking membrane-associated protein complexes to the actin cytoskeleton. spandidos-publications.commdpi.comwikipedia.org AnxA2 can exist as a monomer or, notably, as a heterotetrameric complex with the S100A10 dimer, forming the (AnxA2/S100A10)₂ complex, often referred to as AIIt. mdpi.comnih.govplos.org

The formation of the AIIt complex is a crucial protein-protein interaction that significantly modifies the functions of both AnxA2 and S100A10. mdpi.com While AnxA2 is a Ca²⁺-binding protein, S100A10 does not bind Ca²⁺ itself but relies on AnxA2 for intracellular survival, and AnxA2 requires S100A10 to enhance its affinity for Ca²⁺, facilitating its participation in Ca²⁺-dependent membrane binding. mdpi.com

Within cellular compartments, AnxA2 engages in a multitude of protein-protein interactions:

S100A10 : The primary and most characterized interaction, forming the AIIt heterotetramer. This complex is involved in plasminogen activation to plasmin, a process critical for fibrinolysis and extracellular matrix remodeling. spandidos-publications.commdpi.com

Actin Cytoskeleton : AnxA2 directly binds F-actin, linking membranes to the cytoskeleton and influencing cell motility and membrane dynamics. wikipedia.orgmdpi.comnih.gov

Membrane Trafficking Proteins : AnxA2 is implicated in vesicle fusion, endocytosis, and exocytosis, interacting with components like SNARE proteins (e.g., VAMP2) and regulating the organization of lipid rafts. mdpi.comnih.govnih.gov

Other S100 Proteins : AnxA2 can also interact with other S100 family members, such as S100A4 and S100A6, though the affinity for S100A10 is significantly higher. mdpi.com

Viral Factors : AnxA2 interacts with various viral proteins, playing a role in the life cycle of viruses by mediating adhesion, internalization, and replication. tandfonline.com

Extracellular Proteases and Factors : On the cell surface, AnxA2 contributes to fibrinolysis by binding to tissue plasminogen activator (t-PA) and plasminogen, facilitating plasmin production. spandidos-publications.commdpi.comtandfonline.com It is also involved in cell-cell adhesion and the engulfment of apoptotic cells. wikipedia.orgnih.gov

Table 2: Key Protein-Protein Interactions of Annexin A2

Interacting PartnerType of InteractionCellular Role/OutcomeCitation
S100A10Heterotetramer formation (AIIt)Enhances Ca²⁺ affinity for AnxA2, promotes plasminogen activation, involved in cell-cell adhesion spandidos-publications.commdpi.comnih.gov
F-actinDirect bindingLinks membranes to cytoskeleton, influences cell motility wikipedia.orgmdpi.comnih.gov
Phospholipids (B1166683)Ca²⁺-dependent membrane bindingMembrane organization, vesicle trafficking mdpi.complos.orgfrontiersin.org
t-PA, PlasminogenDirect bindingFacilitates plasmin production (fibrinolysis) spandidos-publications.commdpi.com
VAMP2 (SNARE protein)Direct interactionInvolved in exocytosis and membrane trafficking nih.gov
Viral proteinsDirect bindingMediates viral adhesion, internalization, replication tandfonline.com

TAG-1 Interactions with Other Cell Adhesion Molecules (e.g., L1/NgCAM, NrCAM, NCAM, proteoglycans)

Transient Axonal Glycoprotein-1 (TAG-1), also known as Contactin (B1178583) 2 (CNTN2) or Axonin-1 in chicks, is a glycosylphosphatidylinositol (GPI)-anchored cell adhesion molecule (CAM) belonging to the immunoglobulin superfamily. forth.grnih.govnih.gov TAG-1 is critically involved in various developmental processes, including axon guidance, neurite outgrowth, and cell aggregation. forth.grnih.govnih.gov

TAG-1 mediates cell-cell contacts through both homophilic (TAG-1 to TAG-1) and heterophilic interactions with other CAMs and extracellular matrix molecules. forth.grnih.gov Key heterophilic interactions include:

L1/NgCAM : TAG-1 interacts with L1 (also known as L1CAM or NgCAM), another L1-like neural cell adhesion molecule. forth.grnih.govjneurosci.orgresearchgate.netbiologists.comfrontiersin.org This interaction can occur in cis (partners expressed in the same cell) or trans (partners on apposing cells). forth.grresearchgate.net The TAG-1/L1 interaction is implicated in neurite outgrowth, although some studies suggest it may not be strictly required for TAG-1-elicited neurite outgrowth in all contexts. forth.grnih.gov TAG-1 can also modulate responses to diffusible guidance signals, such as Semaphorin3A, by affecting the endocytosis of the L1/Neuropilin1 receptor complex. researchgate.netbiologists.com

NrCAM : TAG-1 binds to NrCAM (NgCAM-related cell adhesion molecule), another member of the L1 family. forth.grnih.govjneurosci.orgmolbiolcell.orgatlasgeneticsoncology.orgreactome.org This interaction is important for axonal guidance and neurite outgrowth. forth.gratlasgeneticsoncology.org

NCAM : TAG-1 has been shown to interact with Neural Cell Adhesion Molecule (NCAM). nih.govnih.gov

Contactin/F3 : TAG-1 also interacts with F3/Contactin. forth.grnih.gov

Proteoglycans : TAG-1 can interact with proteoglycans such as Neurocan (B1175180) and Phosphacan/RPTP-ζ/β, as well as extracellular matrix molecules like Tenascin-C. nih.govnih.gov These interactions contribute to the complex regulation of neuronal migration and axonal pathfinding. nih.gov

The diverse range of interactions highlights TAG-1's role in finely tuning neuronal connections during nervous system development. forth.gr

Regulation of Expression and Activity of Tag and A2 Family Molecules

Transcriptional and Post-Transcriptional Regulation of TAG Biosynthetic Enzymes

Triacylglycerols (TAGs), also known as triglycerides, are the primary form of energy storage in many organisms. Their biosynthesis involves a series of enzymatic steps, primarily occurring in the endoplasmic reticulum nih.govmdpi.com. The regulation of these biosynthetic enzymes is critical for controlling lipid accumulation.

Transcriptional regulation plays a significant role in governing the expression levels of genes encoding TAG biosynthetic enzymes. Key enzymes in this pathway include glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAT), phosphatidate phosphatase (PAP), and diacylglycerol O-acyltransferase (DGAT) nih.gov. DGAT, in particular, catalyzes the final step of TAG synthesis and is considered a rate-limiting enzyme mdpi.commdpi.comoup.com.

Studies in plants, for instance, have identified transcription factors like WRINKLED1 (WRI1), LEC1, LEC2, Dof, and ABI3 that significantly impact oil synthesis by regulating the expression of genes involved in fatty acid biosynthesis and TAG assembly mdpi.commdpi.comoup.comoup.com. WRI1, an APETALA2 (AP2)/ethylene-responsive element-binding protein (EREBP)-type transcription factor, is vital for the transcriptional control of plant oil biosynthetic pathways mdpi.com. It regulates fatty acid biosynthesis by binding directly to the promoters of relevant genes oup.comoup.com. Another transcription factor, MYB96, has been shown to regulate TAG accumulation by activating the expression of DGAT1 and PDAT1 (phospholipid:diacylglycerol acyltransferase 1), another enzyme involved in the final step of TAG assembly, in Arabidopsis seeds oup.comoup.com.

In mammals, while the transcription factors regulating DGAT genes have not been studied in extensive detail, some regulators have been identified. The transcription factor X-box binding protein 1 (XBP1), involved in the unfolded protein response, can induce the expression of lipogenic genes, including DGAT2, in the liver nih.gov. PPARγ activators, such as thiazolidinediones, have been shown to increase DGAT1 mRNA levels in adipocyte cell lines and adipose tissues nih.gov. Additionally, C/EBPβ and C/EBPα increase DGAT2 mRNA expression during adipogenesis nih.gov.

Post-transcriptional regulation can also influence the activity of TAG biosynthetic enzymes, although the mechanisms are less well-defined compared to transcriptional control. Hormonal signals like glucagon (B607659) and epinephrine (B1671497) have been reported to decrease DGAT activity in rat tissues, while treatment with long-chain fatty acids can increase it, though the specific DGAT isoforms and the underlying transcriptional or post-transcriptional mechanisms are not fully understood nih.gov.

Regulation of PLA2 Activity by Calcium and Post-Translational Modifications

Phospholipase A2 (PLA2) enzymes represent a superfamily of esterases that hydrolyze the sn-2 position of phospholipids (B1166683), releasing free fatty acids and lysophospholipids. This activity is crucial for various cellular processes, including the generation of lipid mediators like eicosanoids (e.g., prostaglandins (B1171923) and thromboxanes) from arachidonic acid wikipedia.orgresearchgate.net. The regulation of PLA2 activity is complex and involves calcium ions and various post-translational modifications.

Many PLA2 isoforms are calcium-dependent, meaning their catalytic activity requires the presence of calcium ions. The core domain of Annexin (B1180172) A2, for example, contains calcium and phospholipid-binding sites, and its activation is calcium-dependent nih.gov. This calcium dependency allows for tight control of PLA2 activity in response to intracellular calcium fluctuations.

Post-translational modifications are also key regulators of PLA2 function. Phosphorylation is a common modification that can impact PLA2 activity, localization, and interaction with other proteins. For instance, certain protein kinases can phosphorylate PLA2, leading to changes in its enzymatic activity or its translocation to membranes where its substrates are located. The specific effects of phosphorylation depend on the particular PLA2 isoform and the kinase involved.

Other post-translational modifications, such as proteolytic cleavage, can also regulate PLA2 activity. For example, some PLA2 enzymes are synthesized as inactive precursors that require cleavage to become active.

PLA2 activity can also be influenced by interactions with other proteins and lipids. Binding to specific cellular membranes or to regulatory proteins can modulate their access to substrates or their catalytic efficiency. Anagrelide, a drug used for essential thrombocytosis, is known to inhibit phosphodiesterase-II and phospholipase A2, although its exact mechanism is not fully clear wikipedia.org.

Regulation of Thromboxane (B8750289) A2 Receptor Expression and Signaling

Thromboxane A2 (TXA2) is a potent eicosanoid produced primarily by activated platelets, playing a critical role in hemostasis by promoting platelet aggregation and vasoconstriction wikipedia.orgwikiwand.com. TXA2 exerts its effects by binding to thromboxane A2 receptors (TP receptors), which are G protein-coupled receptors (GPCRs) wikipedia.orgwikiwand.com. Regulation of TP receptor expression and signaling is essential for controlling TXA2-mediated responses.

In humans, the TBXA2R gene encodes two TP receptor splice variants, TPα and TPβ, which differ in their C-terminal tails nih.govmdpi.com. These isoforms are differentially expressed and regulated by distinct promoters within the TBXA2R gene: promoter 1 regulates TPα expression, while promoter 3 regulates TPβ expression nih.gov. Transcriptional regulation is the primary mechanism controlling TBXA2R expression mdpi.com. Promoter 1, which drives TPα expression, is regulated by various transcription factors, including NF-E2, Sp1, GATA-1, Ets-1, and WT-1/Egr1 nih.gov. Promoter 3, regulating TPβ, involves transcription factors like cFos/cJun and Oct-1/-2 nih.gov.

TP receptors signal through G proteins, primarily Gq and Gα13 haematologica.org. Gq coupling activates phospholipase C, leading to calcium mobilization and protein kinase C activation, which are crucial for platelet granule secretion and integrin activation haematologica.org. Gα13 regulates the Rho/Rho-kinase pathway, important for cytoskeletal rearrangements and platelet shape change haematologica.org.

Regulation of TP receptor signaling also involves mechanisms like receptor cycling and desensitization haematologica.org. Pim kinases have been implicated in regulating GPCR function, including the TPαR, by modulating their surface levels haematologica.org. Inhibition or deletion of Pim kinase can reduce the surface expression of TPαR, leading to reduced responses to TXA2 agonists haematologica.org.

The expression of TP receptors is often upregulated in various cancers, and this overexpression is generally associated with poor prognosis researchgate.netmdpi.com. This suggests that dysregulation of TP receptor expression and signaling contributes to cancer progression mdpi.com.

Control of EphA2 Expression and Phosphorylation Status

EphA2 is a receptor tyrosine kinase (RTK) that plays diverse roles in cellular processes, including cell proliferation, migration, and adhesion jst.go.jpmdpi.com. Its activity is tightly controlled at the level of both expression and phosphorylation.

EphA2 expression is regulated transcriptionally and can be influenced by various signaling pathways. For instance, the Ras-Raf-ERK pathway has been suggested to be a direct transcriptional target of EphA2, and this pathway can promote EphA2 expression jst.go.jp. Conversely, the interaction between EphA2 and its ligand ephrin-A1 can attenuate growth factor-induced activation of Ras, indicating a negative feedback loop jst.go.jp. EphA2 expression levels can vary significantly in different cell types and are often found to be overexpressed in various cancers, including ovarian, breast, melanoma, prostate, non-small-cell lung, and esophageal cancers aacrjournals.org.

The phosphorylation status of EphA2 is a critical determinant of its activity and downstream signaling. EphA2 undergoes both tyrosine and serine/threonine phosphorylation. Tyrosine phosphorylation, particularly at residues like Y772 and Y588, is associated with canonical signaling, often triggered by binding to its ligand ephrin-A1 aacrjournals.org. In normal cells, EphA2 is typically expressed at low levels and is phosphorylated aacrjournals.org. However, in malignant cells, EphA2 is often overexpressed and may not be tyrosine-phosphorylated, potentially due to unstable cell-cell contacts affecting ephrin-A1 binding aacrjournals.org.

Noncanonical EphA2 signaling, which is often ligand-independent and tyrosine kinase-independent, is frequently associated with phosphorylation at serine 897 (S897) in the intracellular C-tail region jst.go.jpmdpi.com. This phosphorylation is modulated by several signaling pathways, including cAMP/PKA, AKT/mTORC1, and MAPK/RSK mdpi.com. S897 phosphorylation is linked to enhanced migratory and invasive capabilities of tumor cells mdpi.com. RSK (ribosomal S6 kinase) is a key kinase that controls EphA2 phosphorylation at S897 in various tumor cells mdpi.com. EphA2 can also be activated in tumors by non-ephrin ligands like progranulin, which can trigger transient phosphorylation of Y588, subsequently activating AKT/ERK and promoting S897 phosphorylation mdpi.com.

The phosphorylation status of EphA2 can also be negatively regulated. Low-molecular phosphatase (LMW-PTP) has been shown to negatively regulate EphA2 phosphorylation aacrjournals.org.

Regulatory Mechanisms Governing Annexin A2 Cellular Localization and Function

Annexin A2 (ANXA2), also known as p36, is a multifunctional calcium-dependent phospholipid-binding protein involved in a wide array of cellular processes, including membrane trafficking, cell surface fibrinolysis, and regulation of gene expression nih.govresearchgate.netspandidos-publications.comnih.gov. Its cellular localization and function are subject to complex regulatory mechanisms, including post-translational modifications and interactions with other proteins.

ANXA2 can exist as a monomer or form a heterotetramer with S100A10 (p11) nih.govmdpi.com. The formation of this heterotetramer significantly impacts ANXA2 function, for instance, by reducing its calcium dependency for membrane interaction mdpi.com. S100A10 also plays a role in regulating ANXA2 protein stability mdpi.com.

Post-translational modifications are crucial for modulating ANXA2 function and localization nih.govresearchgate.net. Phosphorylation, particularly serine and tyrosine phosphorylation, can regulate ANXA2 translocation to the cell surface nih.govplos.org. Serine phosphorylation can be mediated by calcium/phospholipid-stimulated kinases like protein kinase C (PKC) nih.gov. Tyrosine phosphorylation, for example at Tyr23, is dependent on kinases such as Src, insulin (B600854) receptor, and IGF-1 receptor, and is required for the cell-surface localization of ANXA2 and its role in processes like cell invasion plos.org. Cell surface ANXA2 is often found to be tyrosine-phosphorylated plos.org.

Protease-mediated N-terminal cleavage can also play a role in regulating ANXA2 nih.gov.

ANXA2's cellular localization is dynamic. While present in the cytosol, it can translocate to membranes in a calcium-dependent manner nih.gov. Its translocation to the cell surface can be induced by various stimuli, including heat stress, and requires S100A10 spandidos-publications.com. ANXA2 has also been found to translocate to the nucleus in response to genotoxic stress, a process mediated by reactive oxygen species signaling nih.gov. Nuclear localized ANXA2 has been shown to interact with DNA-PKcs, suggesting a role in DNA damage response mdpi.com.

ANXA2 also participates in post-transcriptional regulation of gene expression by binding to specific mRNAs, such as c-myc mRNA, influencing their localization and translation researchgate.netmdpi.com. This mRNA binding function appears to be associated with monomeric ANXA2 mdpi.com.

Transcriptional and Translational Control of TAG-1 Expression in Development

TAG-1 (also known as CNTN2, Contactin-2) is a glycosylphosphatidylinositol (GPI)-anchored neuronal cell adhesion molecule belonging to the immunoglobulin superfamily. It plays important roles in neural development, including axon guidance, fasciculation, and myelination. The expression of TAG-1 is tightly regulated at both the transcriptional and translational levels during development to ensure proper nervous system formation.

While the provided search results did not yield specific detailed information on the transcriptional and translational control of TAG-1 expression during development, the general principles of gene regulation apply. Transcriptional control involves the binding of transcription factors to regulatory elements in the CNTN2 gene promoter, influencing the rate of mRNA synthesis. This process is likely regulated by developmental signaling pathways that dictate the timing and location of TAG-1 expression in specific neuronal populations.

Translational control, which affects the rate at which TAG-1 mRNA is translated into protein, can also play a role in fine-tuning TAG-1 levels during development. This can involve regulatory elements in the mRNA, such as in the untranslated regions (UTRs), and the action of RNA-binding proteins or microRNAs.

Given its crucial role in neural development, the precise spatial and temporal regulation of TAG-1 expression is essential for establishing correct neuronal connections and structures. Dysregulation of TAG-1 expression has been implicated in various neurological disorders. Further research is needed to fully elucidate the complex transcriptional and translational networks that govern TAG-1 expression during different stages of neural development.

Functional Roles in Biological Systems and Pathophysiological Contexts

Annexin (B1180172) A2 in Cellular Signaling and Membrane Dynamics

Annexin A2 is a multifaceted protein belonging to the annexin family, characterized by its calcium-dependent binding to anionic phospholipids (B1166683) and membranes. It is widely expressed in eukaryotic cells and plays significant roles in linking intracellular Ca²⁺ signals to the regulation of various membrane functions, including the organization of membrane domains and connecting the cytoskeleton to the plasma membrane rupress.orgnih.gov. Annexin A2 is involved in diverse cellular processes across nuclear, cytoplasmic, and extracellular compartments, such as Ca²⁺-dependent regulation of endocytosis and exocytosis, focal adhesion dynamics, transcription, translation, cell proliferation, oxidative stress, and apoptosis nih.gov. Many of its cellular functions are mediated by its calcium-dependent phospholipid-binding properties rupress.org.

Annexin A2 can act as a bridging protein, facilitating communication between various structural elements within and around the cell, including intra- and intercellular plasma membrane interactions, plasma membrane and cytoskeletal interactions, and mRNA and cytoskeletal interactions researchgate.net. Its function and subcellular location are influenced by extracellular changes signaled by intracellular Ca²⁺ fluxes researchgate.net.

Research indicates that Annexin A2 is crucial for the proper organization of phospholipid membranes, which in turn directs the localization and assembly of key protein complexes involved in cellular processes like adhesion and migration biorxiv.org. While Annexin A2 does not bind directly to cholesterol, its calcium-dependent binding to the membrane is associated with cholesterol concentration and phospholipid proportions, controlling membrane organization, membrane-cytoskeleton contacts, membrane fusion, vesicle segregation, and membrane trafficking researchgate.net.

Impact on Cytoskeletal Organization

Annexin A2 plays a critical role in the organization and remodeling of the actin cytoskeleton, often in conjunction with its binding partner, S100A10, forming the heterotetramer (AIIt) nih.gov. Upon calcium-dependent binding to F-actin, Annexin A2 undergoes conformational changes that induce self-association and bundling of actin filaments rupress.org. This actin-binding and bundling activity is functionally important within cells rupress.org.

The interaction between Annexin A2 and the actin cytoskeleton is essential for providing lipid platforms necessary for processes like granule recruitment and fusion during exocytosis rupress.org. Src kinase-mediated phosphorylation of filamentous actin-bound AIIt can lead to membrane-cytoskeletal remodeling events that control cell polarity, morphology, and migration nih.gov.

Annexin A2 is also required for the early steps of cytokinesis, the process by which a single cell is divided into two daughter cells. Depletion of Annexin A2 can result in cytokinetic failure due to defective cleavage furrow assembly embopress.org. In the absence of Annexin A2, the small GTPase RhoA, which regulates cortical cytoskeletal rearrangement, fails to form a compact ring at the equatorial plane embopress.org. Furthermore, Annexin A2 is necessary for the cortical localization of the RhoGEF Ect2 and for maintaining the association between the equatorial cortex and the central spindle embopress.org. This suggests that Annexin A2 participates in the communication between the central spindle and the equatorial plasma membrane embopress.org.

Annexin A2 also modulates phospholipid membrane composition, which is upstream of the recruitment and organization of cortical F-actin by proteins like Arp2 biorxiv.org. In the absence of Annexin A2, there can be disorganized cortical F-actin and reduced junctional Arp2, impacting processes like angiogenic sprout initiation biorxiv.org.

Transient Axonal Glycoprotein (B1211001) 1 (TAG-1) in Neurodevelopment and Neuronal Circuit Formation

Transient Axonal Glycoprotein 1 (TAG-1), also known as Contactin-2 (CNTN2), is a neural-specific cell adhesion molecule belonging to the immunoglobulin superfamily researchgate.netwikipedia.org. It is expressed in both neurons and myelinating glia in the central nervous system and plays a crucial role in the development of white matter, including axonal elongation, migration, fasciculation, and myelination researchgate.net. TAG-1 is a glycosylphosphatidylinositol (GPI)-anchored neuronal membrane protein that is essential for the formation of axon connections in the developing nervous system wikipedia.orggenecards.org.

Precise wiring of neural circuits during development requires axons to navigate along specific paths and establish connections with target cells frontiersin.org. Cell adhesion molecules (CAMs) like TAG-1 are major regulators of axon navigation, fasciculation, and synapse formation through their adhesive properties frontiersin.org. However, CAMs also have essential non-adhesive functions, acting as guidance cues and modulating signaling pathways for axon pathfinding frontiersin.org.

Regulation of Neuronal Migration and Axon Fasciculation

TAG-1 plays a key role in coordinating neuronal migration, axon guidance, and fasciculation, processes that must be closely coordinated for neural circuit assembly nih.gov. In spinal motor neurons, TAG-1 expressed by the neurons themselves acts to anchor their cell bodies within the spinal cord, preventing their aberrant emigration nih.govresearchgate.net.

TAG-1 also mediates motor axon fasciculation during exit from the central nervous system nih.gov. Studies have shown that TAG-1 expression by motor neurons promotes motor axon fasciculation researchgate.net. Specific inactivation of TAG-1 in motor neurons can lead to a thickening of the ventral root of the spinal cord and defasciculation of motor axons in vitro mdpi.com.

In addition to motor neurons, CNTN2-expressing axons can promote the migration of other neuron types, such as GABAergic interneurons in the cortex and various neuron types in the cerebellum during development researchgate.net. Homophilic CNTN2 interactions specifically guide motor neurons within the spinal cord researchgate.net.

Influence on Axon Guidance Specificity

TAG-1 contributes to the specificity of axon guidance. In the mouse spinal cord, TAG-1 on the axonal surface interacts with NrCAM expressed by floor plate cells, contributing to the guidance of commissural axons across the midline frontiersin.org. TAG-1 also guides motor axons past dorsal root ganglia nih.gov.

Deletion of Cntn2 can cause guidance defects and miswiring of neurons researchgate.net. TAG-1's functions in neuronal migration, axon fasciculation, and axon guidance can occur independently of one another nih.gov.

Contribution of TAG- and A2-Family Molecules to Specific Biological Processes

Beyond their well-established roles in cellular dynamics and neurodevelopment, members of the TAG (Contactin) and Annexin A2 families contribute to other specific biological processes.

While the search results did not provide direct information on the specific contributions of TAG-family molecules to bone remodeling or lipoprotein assembly, Annexin A2 and other annexins have been implicated in various processes that can be related to these areas.

Annexin A2 has been shown to function as an autocrine factor that heightens osteoclast formation and bone resorption, indicating a role in bone remodeling genecards.org.

Regarding lipoprotein assembly and metabolism, the Annexin A2 family (A2-Family) is involved in membrane dynamics and lipid interactions, which are fundamental to lipoprotein processes. While direct evidence from the search results linking Annexin A2 specifically to lipoprotein assembly is limited, the broader role of Annexin A2 in regulating phospholipid membranes and membrane trafficking researchgate.net is relevant to the formation and handling of lipoproteins, which are lipid-protein complexes. Some members of the phospholipase A2 (PLA2) family, which are involved in lipid metabolism and membrane remodeling, have been shown to hydrolyze plasma lipoproteins and are implicated in processes related to lipoprotein homeostasis nih.govbiorxiv.org. Although Annexin A2 is not a PLA2 enzyme, its interactions with lipids and membranes could indirectly influence lipoprotein-related processes.

Furthermore, studies on the efficacy and toxicity of certain compounds have revealed links between metabolic homeostasis involving iron, bone, and lipids, where proteins like STAT3 and enzymes involved in lipid metabolism play key roles engineering.org.cn. While Annexin A2 is not explicitly mentioned in this context in the provided snippets, its involvement in cellular signaling and membrane organization could potentially intersect with these metabolic pathways.

Methodological Approaches in Tag 1 and A2 Family Research

Biochemical Assays for Enzyme Activity and Lipid Quantification

Biochemical assays are fundamental for quantifying protein levels, measuring enzyme activity, and analyzing associated molecules like lipids. These methods provide insights into the molecular functions of TAG-1 and A2-family proteins.

In Vitro and Ex Vivo Assay Systems

In vitro and ex vivo assay systems are widely used to study the biochemical activities of proteins. For instance, enzyme activity assays can measure the rate at which a protein catalyzes a specific reaction. Lipid quantification methods are employed to determine the abundance of different lipid species, which can be relevant for studying proteins involved in lipid metabolism or signaling, such as certain A2-family proteins or those that interact with lipids.

Methods for triacylglycerol (TAG) analysis include techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC), often used in combination for lipid characterization and quantification. nih.gov HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) offers a more efficient, one-step procedure for detecting and quantifying TAG levels, suitable for high-throughput screening. nih.gov Mass spectrometry (MS), particularly tandem MS (MS/MS) and techniques like tandem mass tag (TMT) labeling, are powerful tools for the qualitative and quantitative analysis of complex lipid mixtures, including diacylglycerols (DAGs) and TAGs. nih.govlipidmaps.orgaocs.org These methods can help determine the molecular species of lipids and assess changes in their abundance under different experimental conditions. lipidmaps.org

Biochemical data, such as those obtained from analyzing protein localization, can be correlated with findings from other techniques like immunofluorescence. researchgate.net

Molecular Biology Techniques for Gene Expression and Manipulation

Molecular biology techniques are essential for studying the expression of genes encoding TAG-1 and A2-family proteins and for manipulating their levels to understand their cellular roles.

Gene Silencing and Overexpression Studies (e.g., gene deletion in mice)

Gene silencing techniques, such as using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), are employed to reduce the expression of specific genes. d-nb.infonih.gov This allows researchers to observe the phenotypic consequences of decreased protein levels. For example, knockdown of Annexin (B1180172) A2 (ANXA2) has been used to study its effects on cell migration and proliferation. d-nb.infonih.gov

Conversely, gene overexpression studies involve increasing the production of a protein to investigate the effects of elevated levels. d-nb.info Both silencing and overexpression can be achieved through transfection of cells with appropriate genetic constructs. d-nb.info

Gene deletion in model organisms, such as mice, is a powerful ex vivo approach to study the in vivo function of a gene. TAG-1-deficient mice, generated through homologous recombination in embryonic stem cells, have been used to assess the function of TAG-1 in vivo. nih.gov Studies in these mice revealed marked elevation of adenosine (B11128) A1 receptors in the hippocampus and increased sensitivity to convulsant stimuli, suggesting a role for TAG-1 in neural plasticity. nih.gov Similarly, knockout mouse models for Pregnancy Associated Plasma Protein A2 (PAPP-A2), another A2-family protein, have been generated to study its impact on postnatal growth. researchgate.net These models recapitulate features observed in patients with PAPP-A2 deficiency. researchgate.net

Studies have also investigated the expression of TAG family genes, including TAG-1, TAG-2a, TAG-2b, and TAG-2c, in various malignancies using techniques like polymerase chain reaction (PCR). nih.govresearchgate.net Overexpression of genes like Transgelin-2 (TAGLN2) has been studied to understand their role in cancer progression. scispace.com

Data Table: Effect of ANXA2 Knockdown on ESCC Cell Behavior

Assay TypeANXA2 Knockdown GroupControl GroupSignificanceSource
Wound Healing AreaWiderNarrowerNot specified d-nb.info
Migrating CellsFewerMoreNot specified d-nb.info
Cell ViabilityLowerHigherNot specified d-nb.info
Cell ProliferationLowerHigherNot specified d-nb.info

Note: Significance levels (e.g., P < 0.05) were indicated in the source but specific values were not provided in the snippet for inclusion in the table.

Cell-Based Assays for Signaling and Functional Studies

Cell-based assays are crucial for investigating the functional consequences of TAG-1 and A2-family protein activity within a cellular context, including their roles in signaling pathways and cellular processes.

Cell Migration and Proliferation Assays

Cell migration and proliferation assays are commonly used to assess the impact of manipulating TAG-1 or A2-family protein levels on cell behavior, particularly in the context of cancer research.

Techniques such as Transwell assays and wound healing assays are employed to measure cell migration. d-nb.infonih.gov Transwell plates allow cells to migrate through a porous membrane, while wound healing assays involve creating a gap in a cell monolayer and observing how quickly cells fill the gap. d-nb.info

Cell proliferation can be evaluated using assays like the CCK8 assay or by measuring the incorporation of nucleotides such as 5-ethynyl-2′-deoxyuridine (EdU). d-nb.infonih.govscispace.comspandidos-publications.com These methods quantify the metabolic activity or DNA synthesis in proliferating cells.

Research findings indicate that ANXA2 overexpression can enhance cancer cell proliferation, migration, and invasion, while ANXA2 knockdown can reduce these behaviors. d-nb.info Similarly, TAGLN2 knockdown has been shown to inhibit colorectal cancer cell proliferation, migration, and invasion. scispace.com Studies on other proteins, like Aquaporin 1 (AQP1) in LTEP-A2 lung cancer cells, also utilize proliferation and migration assays to understand their roles in cancer progression. spandidos-publications.com

Immunofluorescence and Microscopy for Subcellular Localization

Immunofluorescence microscopy is a key technique for visualizing the subcellular localization of TAG-1 and A2-family proteins within cells. This method involves using antibodies that specifically bind to the target protein, which are then detected using fluorescently labeled secondary antibodies. researchgate.net

Immunofluorescence allows researchers to determine the specific organelles or cellular compartments where a protein is located. For example, immunofluorescence has been used to study the localization of TCR chains in A2 cells, revealing their retention in the endoplasmic reticulum. researchgate.net The technique can be applied to both fixed and live cells, although live cell imaging with fluorescent protein tags allows for studying protein dynamics in real-time. neb.com

Fluorescent protein tagging, where a fluorescent protein like GFP is genetically fused to the protein of interest, is another widely used method for studying protein localization in living cells. neb.commdpi.combiorxiv.orgmolbiolcell.orgelifesciences.org Studies comparing immunofluorescence and fluorescent protein tagging have shown a high correlation in determining protein subcellular localization. cmu.edu

Microscopy, including fluorescence microscopy and confocal microscopy, is used to capture images of labeled cells and analyze the spatial distribution of the target protein. researchgate.netbiorxiv.orgmolbiolcell.org High-throughput microscopy combined with automated image analysis and deep learning is being used to classify protein subcellular localization on a large scale. biorxiv.org

Immunofluorescence assays have been used to detect the expression levels of proteins like AQP1 in cell lines. spandidos-publications.com Protein tags, in general, are valuable tools for protein detection, quantification, and subcellular localization studies. cusabio.com

Data Table: Subcellular Localization of TCR Chains in 2B4 and A2 Cells

Cell TypeStaining ConditionObserved LocalizationSource
2B4PermeabilizedCytoplasmic vesicles (Golgi system, lysosomes, endosomes) researchgate.net
A2PermeabilizedReticular network (ER) researchgate.net
2B4Intact (Surface)Surface receptors researchgate.net
A2Intact (Surface)Absence of staining on the surface researchgate.net

Protein Interaction Studies (e.g., NanoBiT, Co-IP)

Understanding the proteins that interact with TAG-1 is crucial for elucidating its molecular functions. Protein interaction studies, such as co-immunoprecipitation (Co-IP) and NanoBiT technology, are commonly used for this purpose.

Co-immunoprecipitation (Co-IP) is a widely used technique to investigate protein-protein interactions in cell extracts promega.comresearchgate.net. This method involves using an antibody specific to a target protein (the "bait") to pull down the bait protein and any proteins bound to it (the "prey"). The precipitated complex is then typically analyzed by Western blotting to identify the interacting partners promega.comresearchgate.net. While traditional Co-IP followed by Western blotting can have limitations in sensitivity and quantification, newer approaches utilizing highly sensitive detection systems like the HiBiT-tag-dependent NanoLuc luciferase system can improve the detection of prey proteins researchgate.net.

NanoBiT (NanoLuc Binary Technology) is a split luciferase complementation system used for detecting protein-protein interactions in live cells promega.comeastport.czfrontiersin.org. In this system, a small subunit (SmBiT) and a large subunit (LgBiT) of the NanoLuc luciferase are fused to two proteins of interest promega.comeastport.czfrontiersin.org. If the two proteins interact, the SmBiT and LgBiT subunits are brought into close proximity, reconstituting a functional luciferase enzyme that produces a luminescent signal upon addition of a substrate promega.comeastport.czfrontiersin.org. The NanoBiT system offers advantages such as high sensitivity, improved thermal stability, and the ability to study interactions in real-time within live cells promega.comfrontiersin.org. It can be used to investigate interaction dynamics and screen for modulators of protein interactions eastport.czfrontiersin.org.

Studies have shown that the ectodomains of CNTNAP2 (Contactin-associated protein-like 2) and Contactin-2 (TAG-1) can bind directly and specifically nih.gov. RACK1 has also been shown to interact with CNTN2, and this interaction may mediate the effects of RACK1 on glioma cell growth and differentiation nih.gov.

Proteomic and Lipidomic Profiling for Molecular Characterization

Proteomic and lipidomic profiling provide comprehensive insights into the molecular landscape associated with TAG-1 expression and function, as well as in disease states where TAG-1 is implicated.

Proteomic profiling involves the large-scale identification and quantification of proteins in a biological sample. Techniques like mass spectrometry, particularly those utilizing isobaric mass tags such as Tandem Mass Tags (TMT), enable the simultaneous comparison of protein abundance across multiple samples epfl.chbmj.comacs.orgacs.org. This is useful for discovering differentially expressed proteins in various conditions, including diseases like multiple sclerosis and cancer, where TAG-1 has been studied pnas.orgnih.govresearchgate.netresearchgate.netfrontiersin.org. Proteomic approaches have been used to identify Contactin-2 as a candidate autoantigen in multiple sclerosis, for example, by analyzing glycoproteins isolated from human myelin pnas.orgresearchgate.net. Integrated proteomic data from databases like ProteomicsDB, PaxDb, and MOPED can also provide information on CNTN2 protein expression in normal tissues and cell lines genecards.org.

Lipidomic profiling focuses on the comprehensive analysis of lipids within a biological system. Mass spectrometry-based lipidomics can identify and quantify hundreds of lipid species across different classes ahajournals.orgnih.govmdpi.comfrontiersin.org. This is valuable for understanding changes in lipid metabolism associated with various conditions and for identifying potential biomarkers. While the search results did not directly link lipidomic profiling to TAG-1 function, lipidomic studies have been applied in contexts relevant to diseases where TAG-1 is involved, such as multiple sclerosis mdpi.com. For example, lipidomic profiling has revealed alterations in various lipid classes, including triacylglycerols (TAGs), cholesterol esters (CEs), and phosphatidylethanolamines (PEs), in the plasma of multiple sclerosis patients mdpi.com. Changes in TAG metabolism have also been observed in other cellular contexts using lipidomic profiling frontiersin.orgresearchgate.net.

Genetic Models for In Vivo Functional Analysis (e.g., zebrafish morphants, mouse models)

Genetic models, such as zebrafish morphants and mouse models, are indispensable tools for investigating the in vivo functions of TAG-1 during development and in disease.

Zebrafish (Danio rerio) are widely used as a model organism in neurodevelopmental research due to their external development, transparency, and genetic tractability mdpi.comucl.ac.ukmdpi.com. Morpholino antisense oligonucleotides (morphants) have been used to transiently knockdown gene expression in zebrafish embryos to study the roles of genes like cntn2 (the zebrafish ortholog of TAG-1/Contactin-2) nih.govnih.gov. Early morpholino-based studies in zebrafish indicated roles for cntn2 in the migration of facial branchiomotor (FBM) neurons, the guidance of axons of the nucleus of the medial longitudinal fascicle (nucMLF), and the outgrowth of Rohon-Beard (RB) central axons nih.govnih.gov. However, it is important to note that some morpholino-induced phenotypes have been shown to be potential off-target effects, emphasizing the need for validation with genetic mutants ucl.ac.uknih.govnih.gov. More recent studies using CRISPR-Cas9 generated cntn2 mutant zebrafish lines have provided further insights into the distinct roles of Contactin-2 in neuronal migration and axon fasciculation, as well as in the function of sensorimotor circuits nih.govnih.gov. For instance, maternal-zygotic cntn2 mutant larvae have shown aberrant touch responses and swimming behaviors, consistent with findings in mouse models nih.govnih.gov.

Mouse models are extensively used to study gene function in a mammalian system, offering insights relevant to human physiology and disease pnas.orgnih.govepfl.chmdpi.comnih.govnih.gov. Studies using Cntnap2 (Contactin-associated protein-like 2) knockout mice, a protein known to interact with TAG-1 in the juxtaparanodal domain, have revealed roles in the development of the inhibitory network and have linked mutations to neurodevelopmental disorders nih.gov. TAG-1 (Contactin-2) itself is expressed in various neuronal populations and is localized in the juxtaparanodal domain of myelinated axons in mice pnas.orgnih.gov. Mouse models have been crucial in exploring the pathogenic significance of autoimmune responses to TAG-1, such as in experimental autoimmune encephalitis (EAE) models, which mimic aspects of multiple sclerosis pnas.org. Adoptive transfer of TAG-1-specific T cells in rats, for example, induced encephalitis characterized by inflammation in the gray matter of the spinal cord and cortex pnas.org.

Computational Modeling and Bioinformatics for Prediction and Analysis

Computational modeling and bioinformatics play vital roles in analyzing complex biological data, predicting protein structures and interactions, and simulating biological processes related to TAG-1.

Bioinformatics involves the development and application of computational tools and databases to manage and analyze biological data, such as genomic, proteomic, and lipidomic datasets news-medical.netvu.nl. This includes analyzing gene expression profiles, identifying protein sequences, and managing large-scale biological information news-medical.netvu.nl. Bioinformatics approaches are essential for processing and interpreting the vast amounts of data generated from high-throughput experiments like proteomic and lipidomic profiling.

Computational modeling uses mathematical, physical, and computer science principles to create dynamic models of biological systems news-medical.netvu.nlthe-innovation.org. This can range from modeling the structure and dynamics of individual proteins to simulating complex cellular processes or even entire biological systems news-medical.netoup.comnih.govacs.org. For TAG-1, computational modeling can be used to predict its three-dimensional structure, understand how it interacts with other molecules, and model its behavior in different cellular environments acs.orgbiorxiv.orgnih.govbohrium.com. Studies have explored different models for the homophilic adhesion of Contactin-2, examining how its immunoglobulin and fibronectin domains mediate interactions biorxiv.orgbohrium.com. Computational approaches, combined with experimental data like cryo-EM structures, have provided updated models for Contactin-2 organization on and between cells and revealed the protein's conformational variability and flexibility biorxiv.orgnih.govbohrium.comnih.gov. Computational modeling can also be applied to analyze and predict protein-protein interactions acs.org and to interpret data from proteomic and lipidomic studies nih.govnih.gov.

The combination of computational modeling and bioinformatics allows for the integration of diverse datasets, the generation of testable hypotheses, and a deeper understanding of the molecular mechanisms involving TAG-1 in both health and disease.

Q & A

Q. What is the primary role of TAG-1 in motor neuron development, and how does it influence neuronal migration and axon guidance?

TAG-1 regulates motor neuron migration and axon pathfinding at the CNS-PNS boundary. It anchors neuronal cell bodies within the spinal cord and guides axons as they exit the CNS. Genetic ablation studies in mice show that TAG-1 deficiency leads to misrouted motor axons and ectopic cell body migration . Methodologically, this is studied using knockout models, immunohistochemistry, and live imaging of axonal dynamics in embryonic spinal cord explants.

Q. How does TAG-1 influence neural stem cell (NSC) differentiation, and what molecular pathways are involved?

TAG-1 modulates NSC differentiation by downregulating stemness markers (e.g., Nestin, SOX2) and promoting neuronal (Tuj1) and glial (GFAP) lineage commitment. In vitro studies using adult mouse subventricular zone (SVZ) NSCs demonstrate that TAG-1 overexpression activates the APP/Fe65 signaling pathway, which drives differentiation. This is validated via qPCR, Western blotting, and fluorescence-activated cell sorting (FACS) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in TAG-1's role across different neural regions (e.g., spinal cord vs. cerebellum)?

Context-dependent roles of TAG-1 are dissected using region-specific conditional knockouts and single-cell RNA sequencing to map TAG-1 expression gradients. For example, in the cerebellum, TAG-1 transiently localizes to the premigratory external granular layer during postnatal development, whereas in the spinal cord, it persists in motor neurons. Spatial transcriptomics and comparative proteomic profiling (e.g., LC-MS/MS) help identify interacting partners unique to each region .

Q. How can researchers validate TAG-1's interaction with Caspr2 and its functional implications for juxtaparanodal K+ channel clustering?

Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) confirm physical interactions between TAG-1 and Caspr2 in myelinated axons. Electrophysiological recordings in Caspr2-deficient mice reveal disrupted K+ channel localization, implicating TAG-1-Caspr2 complexes in maintaining ion channel organization. Quantitative Western blotting of juxtaparanodal protein extracts (normalized to β-actin) provides comparative data .

Q. What methodologies address discrepancies in TAG-1 expression levels observed across developmental stages?

Time-resolved studies using in situ hybridization and RNAscope probes track TAG-1 mRNA dynamics in murine models. For instance, BDNF treatment post-optic nerve transection upregulates TAG-1 expression in retinal ganglion cells (RGCs) for up to 21 days, as quantified via RGC density counts (±SD) and RT-PCR . Normalization to housekeeping genes (e.g., GAPDH) controls for technical variability.

Methodological Guidance

Q. How to design a CRISPR/Cas9 screen to identify TAG-1-dependent regulators of axonal guidance?

  • Step 1: Generate a sgRNA library targeting genes in the TAG-1 interactome (e.g., Contactin-2, APP).
  • Step 2: Transduce motor neuron progenitors with lentiviral vectors and perform high-content screening for axon guidance defects.
  • Step 3: Validate hits using shRNA knockdown and rescue experiments with wild-type TAG-1 cDNA .

Q. What statistical frameworks are suitable for analyzing TAG-1's dose-dependent effects on NSC differentiation?

Use linear mixed-effects models to account for intra-experimental variability (e.g., batch effects in cell culture). Dose-response curves (log[agonist] vs. response) quantify EC50 values for TAG-1-induced differentiation, with ANOVA for inter-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.